molecular formula C8H11N2O2+ B13679517 3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium

3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium

Cat. No.: B13679517
M. Wt: 167.19 g/mol
InChI Key: FURBMTRVVCLOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium is a chemical compound with a pyridine ring substituted with an amino group and a methoxy-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the amino and methoxy-oxoethyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic substitution reactions: Using nucleophiles to introduce the amino group.

    Esterification reactions: To introduce the methoxy-oxoethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to nitro or other oxidized forms.

    Reduction: Reduction of the methoxy-oxoethyl group to corresponding alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohols.

Scientific Research Applications

3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy-oxoethyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(2-hydroxy-2-oxoethyl)pyridin-1-ium: Similar structure but with a hydroxy group instead of a methoxy group.

    3-Amino-1-(2-methoxy-2-oxoethyl)quinolin-1-ium: Similar structure but with a quinoline ring instead of a pyridine ring.

Uniqueness

3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-oxoethyl group provides unique reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C8H11N2O2+

Molecular Weight

167.19 g/mol

IUPAC Name

methyl 2-(3-aminopyridin-1-ium-1-yl)acetate

InChI

InChI=1S/C8H11N2O2/c1-12-8(11)6-10-4-2-3-7(9)5-10/h2-5H,6,9H2,1H3/q+1

InChI Key

FURBMTRVVCLOEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C[N+]1=CC=CC(=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.